Alanine, 2-methyl-3-(O-methylphenyl), ethyl ester
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Overview
Description
Alanine, 2-methyl-3-(O-methylphenyl), ethyl ester is a derivative of alanine, an amino acid that plays a crucial role in protein synthesis and metabolism. This compound is characterized by the presence of an ethyl ester group, which enhances its solubility and reactivity in various chemical processes. The compound’s unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alanine, 2-methyl-3-(O-methylphenyl), ethyl ester typically involves the esterification of alanine derivatives. One common method is the reaction of alanine with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This method is advantageous due to its mild reaction conditions, simple workup, and high yields .
Industrial Production Methods: Industrial production of this compound often employs similar esterification techniques but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and efficiency. Additionally, the use of environmentally friendly solvents and catalysts is emphasized to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: Alanine, 2-methyl-3-(O-methylphenyl), ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines, thiols, and other substituted derivatives.
Scientific Research Applications
Alanine, 2-methyl-3-(O-methylphenyl), ethyl ester has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of alanine, 2-methyl-3-(O-methylphenyl), ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active alanine derivative, which can then participate in metabolic pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and influencing biological processes .
Comparison with Similar Compounds
Alanine methyl ester: Similar in structure but with a methyl ester group instead of an ethyl ester.
Alanine isopropyl ester: Contains an isopropyl ester group, offering different solubility and reactivity properties.
Alanine ethyl ester: Lacks the 2-methyl-3-(O-methylphenyl) group, making it less complex.
Uniqueness: Alanine, 2-methyl-3-(O-methylphenyl), ethyl ester stands out due to its unique combination of functional groups, which enhances its reactivity and solubility. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-2-methyl-3-(2-methylphenyl)propanoate |
InChI |
InChI=1S/C13H19NO2/c1-4-16-12(15)13(3,14)9-11-8-6-5-7-10(11)2/h5-8H,4,9,14H2,1-3H3/t13-/m0/s1 |
InChI Key |
ATFSVOGPAABXNN-ZDUSSCGKSA-N |
Isomeric SMILES |
CCOC(=O)[C@](C)(CC1=CC=CC=C1C)N |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC=CC=C1C)N |
Origin of Product |
United States |
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